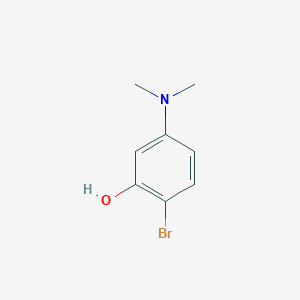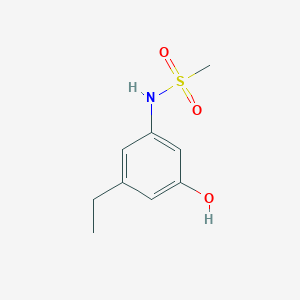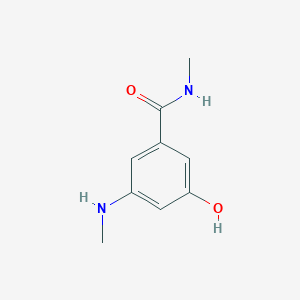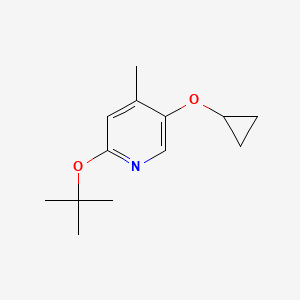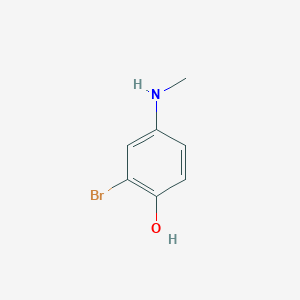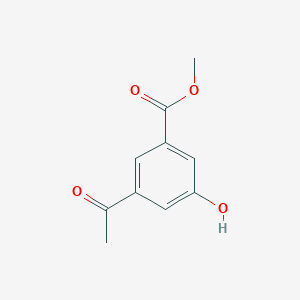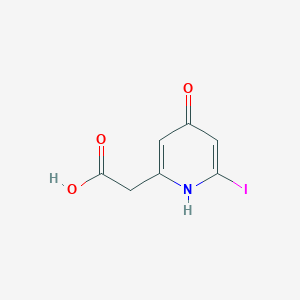
4-Tert-butyl-3-cyclopropoxypicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-3-cyclopropoxypicolinic acid is an organic compound that belongs to the class of picolinic acids. This compound is characterized by the presence of a tert-butyl group at the 4-position and a cyclopropoxy group at the 3-position of the picolinic acid structure. Picolinic acids are known for their chelating properties and are often used in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-cyclopropoxypicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a nucleophile.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Formation of the Picolinic Acid Core: The picolinic acid core can be synthesized through various methods, including the cyclization of suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinic acid core.
Reduction: Reduced forms of the cyclopropoxy group.
Substitution: Substituted derivatives with various functional groups replacing the cyclopropoxy group.
Aplicaciones Científicas De Investigación
4-Tert-butyl-3-cyclopropoxypicolinic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-3-cyclopropoxypicolinic acid involves its ability to chelate metal ions. This chelation can influence various biochemical pathways by altering the availability of metal ions required for enzymatic activities. The compound may also interact with specific molecular targets, leading to modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but with an iodo group instead of a cyclopropoxy group.
4-Tert-butylpicolinic acid: Lacks the cyclopropoxy group but retains the tert-butyl and picolinic acid core.
Uniqueness
4-Tert-butyl-3-cyclopropoxypicolinic acid is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-tert-butyl-3-cyclopropyloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)9-6-7-14-10(12(15)16)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clave InChI |
WCVCKQHLWYTBNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=NC=C1)C(=O)O)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





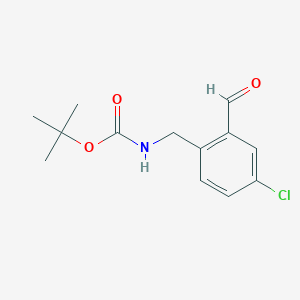
![Tert-butyl 2-(benzylthio)-5,7-dihydro-6H-pyrrolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14842564.png)
